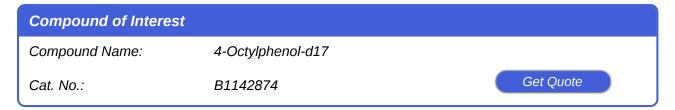


A Technical Guide to 4-Octylphenol-d17: Properties, Analysis, and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **4-Octylphenol-d17**, a deuterated analog of the environmental contaminant 4-octylphenol. This document details its application as an internal standard in analytical methodologies and explores the biological signaling pathways affected by its non-deuterated counterpart.

Core Physical and Chemical Characteristics

4-Octylphenol-d17 is a stable isotope-labeled form of 4-n-octylphenol, a compound of concern due to its prevalence as an environmental contaminant.[1] The deuteration makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass. A summary of its key physical and chemical properties is presented in Table 1.



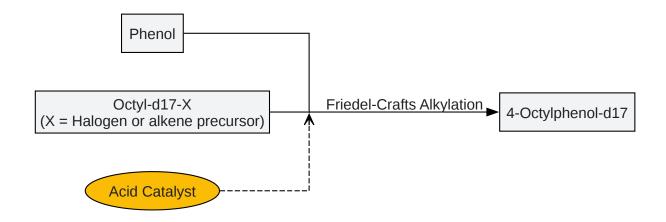
Property	Value	Reference
Molecular Formula	C14H5D17O	[1]
Molecular Weight	223.43 g/mol	[1]
Appearance	White to Pale Orange Low- melting Solid	[1]
Melting Point	40-41 °C	[1]
Solubility	Slightly soluble in Chloroform, Methanol	[1]
Storage	Store at -20°C under inert atmosphere	[1]
Synonyms	4-n-Octyl-d17-phenol; p-(n- Octyl)phenol-d17; p- Octylphenol-d17; 1-(p- Hydroxyphenyl)octane-d17	[1]
IUPAC Name	4-(octyl-d17)phenol	[1]
Unlabelled CAS Number	1806-26-4	[2]

Synthesis Overview

While specific, detailed synthesis protocols for **4-Octylphenol-d17** are often proprietary to the manufacturers of analytical standards, a general synthetic approach can be inferred from the synthesis of its non-deuterated analog, 4-n-octylphenol. The synthesis typically involves the Friedel-Crafts alkylation of phenol with an octylating agent, such as 1-octene or an octyl halide, in the presence of an acid catalyst.

For the deuterated analog, the synthesis would utilize a deuterated octylating agent (octyl-d17 halide or 1-octene-d16) to introduce the deuterium atoms onto the octyl chain. The general reaction scheme is presented below.





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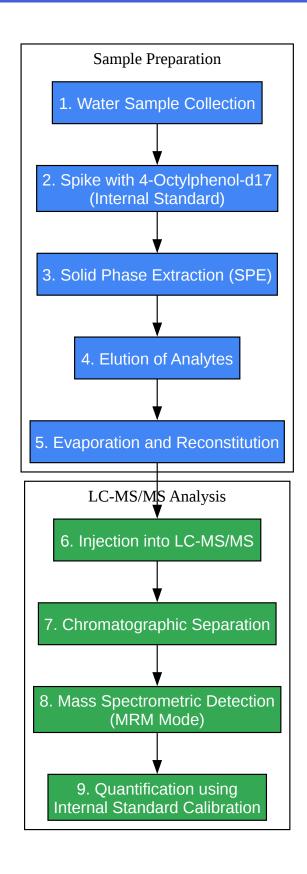
Caption: General synthetic scheme for **4-Octylphenol-d17**.

Application in Analytical Chemistry: A Detailed Experimental Protocol

4-Octylphenol-d17 is primarily used as an internal standard for the quantification of 4-octylphenol and other phenolic endocrine disruptors in various environmental and biological matrices. Its use helps to correct for matrix effects and variations in sample preparation and instrument response.

Below is a representative experimental workflow for the analysis of 4-octylphenol in a water sample using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).





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Caption: Experimental workflow for 4-octylphenol analysis.



Detailed Methodologies

- 1. Sample Preparation (Solid Phase Extraction)
- Sample Collection: Collect a 100-500 mL water sample in a clean glass container.
- Internal Standard Spiking: Fortify the sample with a known concentration of 4-Octylphenol-d17 solution (e.g., 100 ng/L).
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
- Washing: Wash the cartridge with deionized water to remove interferences.
- Elution: Elute the retained analytes (4-octylphenol and **4-Octylphenol-d17**) with a suitable organic solvent, such as methanol or acetone.[3]
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase.

2. LC-MS/MS Analysis

- Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a C18
 analytical column. Use a gradient elution with a mobile phase consisting of water and
 methanol or acetonitrile, both typically containing a small amount of formic acid or
 ammonium formate to improve ionization.
- Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 4-octylphenol and 4-Octylphenol-d17.
- Quantification: Construct a calibration curve by plotting the ratio of the peak area of 4octylphenol to the peak area of 4-Octylphenol-d17 against the concentration of 4octylphenol standards. Determine the concentration of 4-octylphenol in the sample from this
 calibration curve.

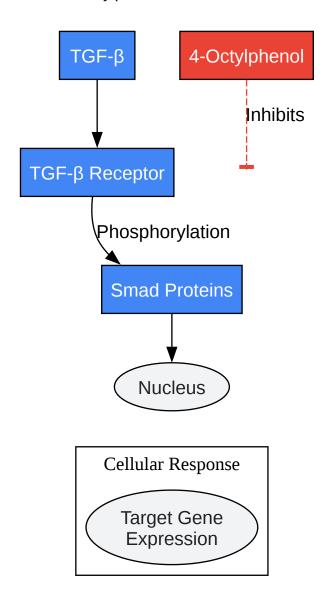


Biological Interactions of 4-Octylphenol

As an endocrine-disrupting chemical, the non-deuterated 4-octylphenol has been shown to interfere with several biological signaling pathways. Understanding these interactions is crucial for assessing its potential health risks.

Interference with the TGF-β Signaling Pathway

4-Octylphenol has been demonstrated to inhibit the Transforming Growth Factor- β (TGF- β) signaling pathway.[4][5] This pathway is critical for regulating cell growth, differentiation, and apoptosis. The inhibitory effect of 4-octylphenol can lead to uncontrolled cell proliferation.



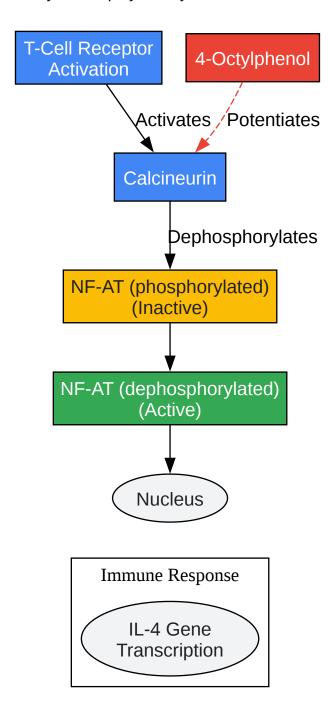
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Caption: 4-Octylphenol's inhibition of the TGF-β pathway.

Activation of the NF-AT Signaling Pathway

Studies have also shown that 4-octylphenol can enhance the production of interleukin-4 (IL-4) in T cells. This effect is mediated through the activation of the Nuclear Factor of Activated T-cells (NF-AT) signaling pathway, which plays a key role in the immune response.





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Caption: 4-Octylphenol's activation of the NF-AT pathway.

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